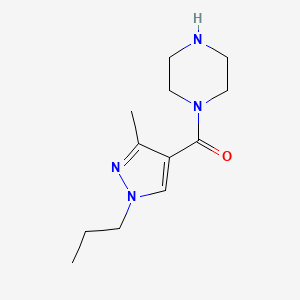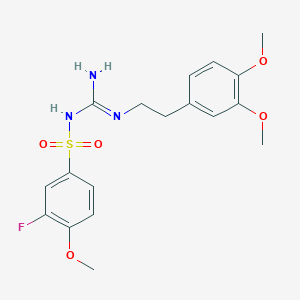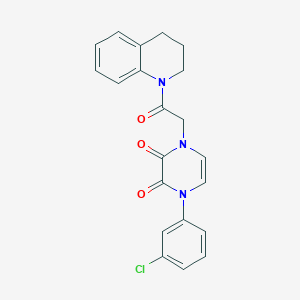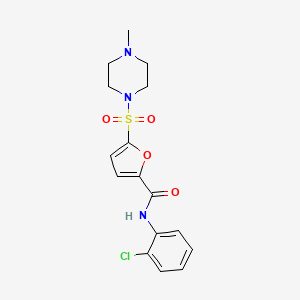
(3-Methyl-1-propylpyrazol-4-yl)-piperazin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-1-propylpyrazol-4-yl)-piperazin-1-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential for use in various applications. This compound is also known as MPPM and has a molecular formula of C14H23N5O. In
Mecanismo De Acción
The mechanism of action of (3-Methyl-1-propylpyrazol-4-yl)-piperazin-1-ylmethanone involves the activation of the Nrf2/ARE pathway, which is responsible for the regulation of oxidative stress. This activation leads to the upregulation of antioxidant enzymes, which help to protect cells against oxidative damage. Additionally, this compound has been found to have anti-inflammatory effects through the inhibition of the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It also has neuroprotective effects, reducing the damage caused by oxidative stress and inflammation. Additionally, this compound has been found to have anti-tumor effects, inhibiting the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using (3-Methyl-1-propylpyrazol-4-yl)-piperazin-1-ylmethanone in lab experiments is its low toxicity. This makes it a safe compound to use in studies involving animals and human subjects. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in certain studies.
Direcciones Futuras
There are several future directions for research involving (3-Methyl-1-propylpyrazol-4-yl)-piperazin-1-ylmethanone. One area of interest is in the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is in the development of new anti-tumor therapies. Additionally, this compound has potential applications in the treatment of other diseases such as diabetes and cardiovascular disease. Further studies are needed to explore these potential applications and to better understand the mechanism of action of this compound.
Métodos De Síntesis
The synthesis method of (3-Methyl-1-propylpyrazol-4-yl)-piperazin-1-ylmethanone involves the reaction of 3-methyl-4-nitro-1-propylpyrazole with piperazine in the presence of a reducing agent such as sodium borohydride. The reaction leads to the formation of this compound as a white crystalline solid with a yield of 40-50%.
Aplicaciones Científicas De Investigación
(3-Methyl-1-propylpyrazol-4-yl)-piperazin-1-ylmethanone has been widely studied for its potential use in various scientific research applications. One of the primary areas of research is in the field of neuroscience, where this compound has been found to have neuroprotective effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(3-methyl-1-propylpyrazol-4-yl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-3-6-16-9-11(10(2)14-16)12(17)15-7-4-13-5-8-15/h9,13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLSHXHQVVMFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507396.png)
![3-butyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)



![N-(2-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2507404.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2507407.png)


![7-ethyl-8-methyl-6-oxo-N-(2,2,2-trifluoroethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2507412.png)

![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507416.png)
![6-(5-Bromofuran-2-yl)-3-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2507419.png)